1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea
Overview
Description
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a urea moiety. This compound is often used in scientific research due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary targets of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea are the human ether-a-go-go-related gene (HERG) potassium channels and the α-subunit of the channel . These channels play a crucial role in the electrical activity of the heart and nervous system.
Mode of Action
This compound interacts with its targets by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This interaction leads to changes in the activity of the HERG channels .
Biochemical Pathways
The compound affects the biochemical pathways involved in the regulation of electrical activity in the heart and nervous system. By interacting with the HERG potassium channels, it influences the flow of potassium ions, which is essential for the repolarization phase of the cardiac action potential .
Result of Action
The activation of HERG channels by this compound results in increased steady-state and tail current at all voltages tested . This can have significant effects at the molecular and cellular levels, potentially influencing heart rhythm and nervous system function.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea are not fully understood yet. It is known that thiourea derivatives, such as 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are commonly used as hydrogen-bond donors in the activation of carbonyls, nitroolefins, imines, etc . They have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known that thiourea derivatives can activate substrates and stabilize partially developing negative charges in the transition states, which suggests that they may interact with biomolecules in a similar manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with another molecule of 3,5-bis(trifluoromethyl)aniline to form the desired urea derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Hydrogen Bonding: The urea moiety allows for strong hydrogen bonding interactions, making it useful in catalysis and molecular recognition.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the trifluoromethyl groups may be replaced by other functional groups, leading to a variety of substituted urea derivatives .
Scientific Research Applications
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains an isothiocyanate group instead of a urea group.
3,5-Bis(trifluoromethyl)aniline: A precursor in the synthesis of the urea derivative.
Uniqueness
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is unique due to its dual trifluoromethyl substitution, which imparts significant electron-withdrawing properties, enhancing its reactivity and stability. This makes it particularly valuable in applications requiring strong hydrogen bonding and high chemical stability .
Properties
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCOMBKZFUMALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333044 | |
Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3824-74-6 | |
Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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